Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- Member of a bicyclic fatty acid class of compounds derived from PROSTAGLANDIN E1 involved in chloride channel gating.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515543
InChI: InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1
SMILES:
Molecular Formula: C20H32F2O5
Molecular Weight: 390.5 g/mol

Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-

CAS No.:

Cat. No.: VC13515543

Molecular Formula: C20H32F2O5

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- -

Specification

Molecular Formula C20H32F2O5
Molecular Weight 390.5 g/mol
IUPAC Name 7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1
Standard InChI Key DBVFKLAGQHYVGQ-BFYDXBDKSA-N
Isomeric SMILES CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F
Canonical SMILES CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11α)- belongs to the prostanoid family, distinguished by a 20-carbon skeleton with cyclopentane and hydroxylated side chains. The compound’s molecular formula C20H32F2O5\text{C}_{20}\text{H}_{32}\text{F}_2\text{O}_5 reflects the incorporation of two fluorine atoms at the C16 position, a hydroxyl group at C11, and ketone functionalities at C9 and C15 . Its stereochemistry, denoted by the (11α) configuration, critically influences receptor binding affinity. The InChI string (InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1) and SMILES notation (O=C(O)CCCCCCC1C(=O)CC(O)C1CCC(=O)C(F)(F)CCCC) provide precise representations of its three-dimensional geometry .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H32F2O5\text{C}_{20}\text{H}_{32}\text{F}_2\text{O}_5
Molecular Weight390.47 g/mol
CAS Registry Number136790-76-6
IUPAC Name7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid

Stereochemical Significance

The (11α) stereochemistry ensures optimal alignment with prostaglandin EP4 and FP receptors, which mediate anti-inflammatory and smooth muscle contraction responses . Fluorination at C16 enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the C9 and C15 ketones contribute to electrophilic reactivity, facilitating interactions with nucleophilic residues in target proteins .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11α)- involves a multi-step sequence starting from prostanoic acid precursors. Key steps include:

  • Fluorination: Introduction of fluorine atoms at C16 via electrophilic fluorination using Selectfluor® or similar reagents.

  • Oxidation: Selective oxidation of C9 and C15 using Jones reagent or pyridinium chlorochromate to install ketone groups .

  • Stereocontrol: Chiral auxiliary-mediated hydroxylation at C11 to achieve the α-configuration, often employing Sharpless asymmetric dihydroxylation .

Industrial-Scale Production

Manufacturers adhere to Good Manufacturing Practices (GMP) to ensure batch consistency, with purity standards exceeding 98% as verified by HPLC and mass spectrometry. Critical challenges include minimizing byproducts such as Lubiprostone Impurity 4 (16,16-difluoro-9,15-dioxoprostan-1-oic acid), which lacks the C11 hydroxyl group .

Table 2: Common Synthetic Byproducts

Byproduct NameCAS NumberStructural Difference
Lubiprostone Impurity 4321457-71-0Absence of C11 hydroxyl group

Pharmacological Profile

Mechanism of Action

Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11α)- activates chloride channel 2 (ClC-2) in intestinal epithelial cells, promoting fluid secretion and accelerating gastrointestinal transit . Concurrently, its agonism at prostaglandin EP4 receptors suppresses TNF-α and IL-6 production, attenuating inflammatory responses in colitis models .

Preclinical Efficacy

  • Gastrointestinal Motility: In murine models, oral administration (0.1–1 mg/kg) increased fecal output by 40–60% within 4 hours, comparable to lubiprostone .

  • Anti-Inflammatory Activity: Reduced colonic myeloperoxidase activity by 70% in DSS-induced colitis, indicating potent anti-inflammatory effects .

Applications in Pharmaceutical Research

Drug Development

This compound serves as a lead structure for developing lubiprostone analogs with improved bioavailability. Structural modifications, such as esterification of the carboxylic acid group, enhance membrane permeability without compromising receptor affinity .

Biochemical Tools

Future Research Directions

Therapeutic Expansion

Ongoing studies explore its utility in treating cystic fibrosis-associated constipation and glaucoma, leveraging its dual activity on ClC-2 channels and intraocular pressure modulation .

Synthetic Biology Approaches

Heterologous expression of modular synthases in E. coli aims to streamline production, reducing reliance on traditional organic synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator